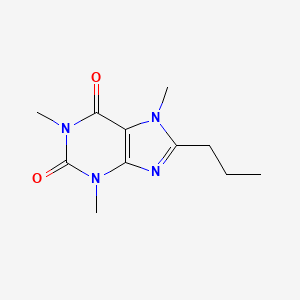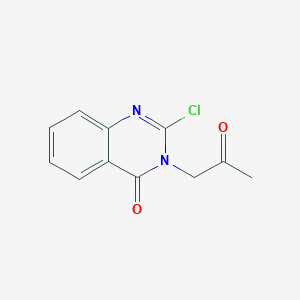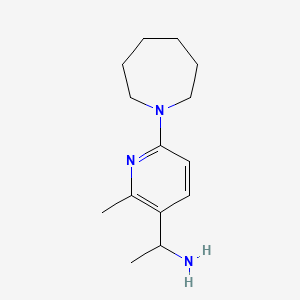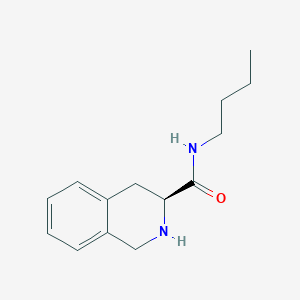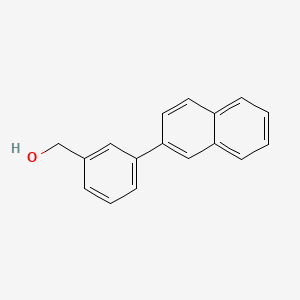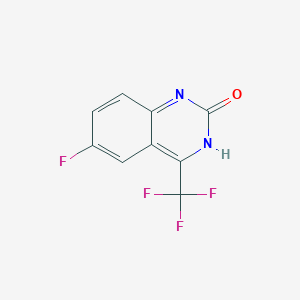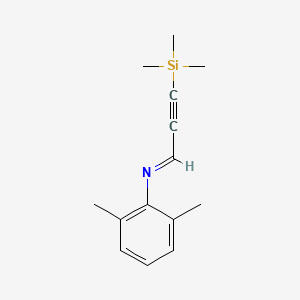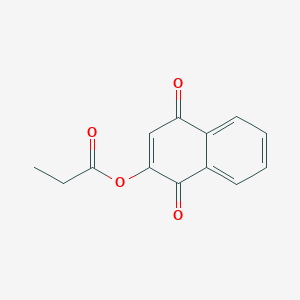
1,4-Dioxo-1,4-dihydronaphthalen-2-yl propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dioxo-1,4-dihydronaphthalen-2-yl propionate is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities. Naphthoquinones are secondary metabolites found in various plants and have been used in traditional medicine for treating a range of human diseases. The structural diversity of naphthoquinones offers a broad field for discovering new compounds with significant applications in chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxo-1,4-dihydronaphthalen-2-yl propionate typically involves the reaction of naphthoquinone derivatives with propionic acid or its derivatives. One common method includes the use of a Lewis acid catalyst, such as cerium chloride (CeCl3), which facilitates the reaction under mild conditions, yielding high product quantities . Another approach involves microwave-assisted synthesis, which significantly reduces reaction time and increases yield .
Industrial Production Methods
Industrial production of 1,4-Dioxo-1,4-dihydronaphthalen-2-yl propionate often employs continuous flow reactors to ensure consistent product quality and high throughput. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in industrial settings to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dioxo-1,4-dihydronaphthalen-2-yl propionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and amines are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Wissenschaftliche Forschungsanwendungen
1,4-Dioxo-1,4-dihydronaphthalen-2-yl propionate has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,4-Dioxo-1,4-dihydronaphthalen-2-yl propionate involves its redox properties. The compound can generate reactive oxygen species (ROS), which induce oxidative stress in cells. This oxidative stress can lead to cell death, making it effective against cancer cells and bacteria . The compound targets mitochondrial function, disrupting the electron transport chain and leading to apoptosis (programmed cell death) in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,8-Dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl propionate
- 3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl propionate
- 1,4-Dioxo-1,4-dihydronaphthalen-2-yl acetate
Uniqueness
1,4-Dioxo-1,4-dihydronaphthalen-2-yl propionate is unique due to its specific propionate group, which enhances its solubility and reactivity compared to other naphthoquinone derivatives. This unique structure allows for more efficient interactions with biological targets, making it a promising candidate for drug development .
Eigenschaften
CAS-Nummer |
66558-22-3 |
|---|---|
Molekularformel |
C13H10O4 |
Molekulargewicht |
230.22 g/mol |
IUPAC-Name |
(1,4-dioxonaphthalen-2-yl) propanoate |
InChI |
InChI=1S/C13H10O4/c1-2-12(15)17-11-7-10(14)8-5-3-4-6-9(8)13(11)16/h3-7H,2H2,1H3 |
InChI-Schlüssel |
ODWWVEBNOJXGBU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)OC1=CC(=O)C2=CC=CC=C2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




